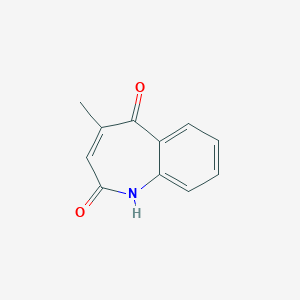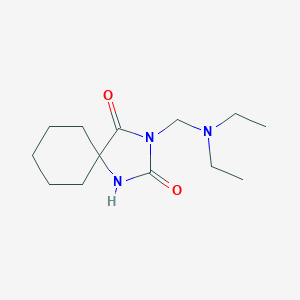
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, also known as DDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DDM is a spirocyclic compound that contains a diazepine ring and a lactam ring, and it has been found to exhibit interesting biological properties.
Mechanism Of Action
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the activity of various cancer cell lines, which may be due to its ability to induce apoptosis in these cells.
Biochemical And Physiological Effects
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In vivo studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized in the lab with good purity. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also exhibits interesting biological properties, which make it a promising candidate for various applications. However, one of the limitations is that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also has limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. This information can be used to design more effective drugs that target these specific enzymes and receptors. Another direction is to investigate the potential applications of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- in other fields, such as materials science and nanotechnology. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s spirocyclic structure makes it a promising candidate for various applications in these fields. Finally, more research is needed to investigate the safety and toxicity of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, as well as its pharmacokinetics and pharmacodynamics, in order to determine its potential as a therapeutic agent.
Synthesis Methods
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 1,3-diketone, which is then reacted with ethylene diamine to form the spirocyclic compound. This synthesis method has been optimized to produce high yields of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- with good purity.
Scientific Research Applications
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit anticancer, antiviral, and antibacterial properties. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
properties
CAS RN |
15089-99-3 |
|---|---|
Product Name |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- |
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C13H23N3O2/c1-3-15(4-2)10-16-11(17)13(14-12(16)18)8-6-5-7-9-13/h3-10H2,1-2H3,(H,14,18) |
InChI Key |
MUALGSHTPBHVEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
Canonical SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
Other CAS RN |
15089-99-3 |
synonyms |
3-[(Diethylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



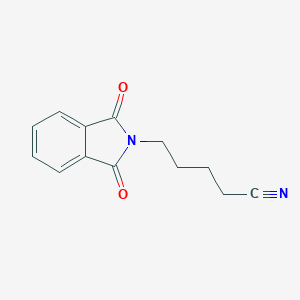
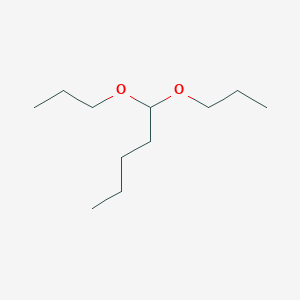

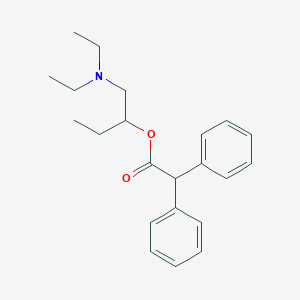
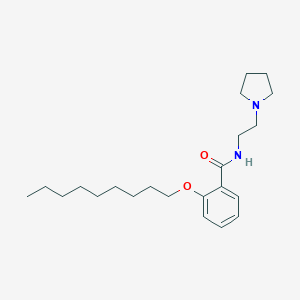
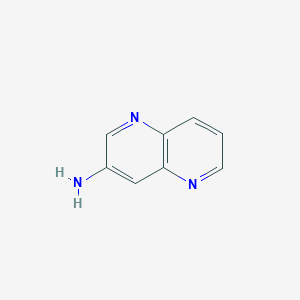
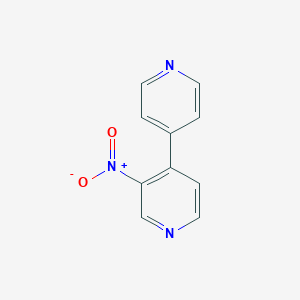
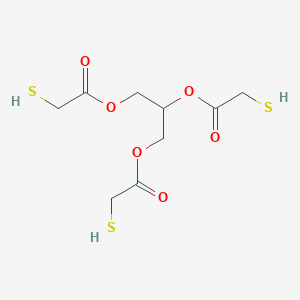
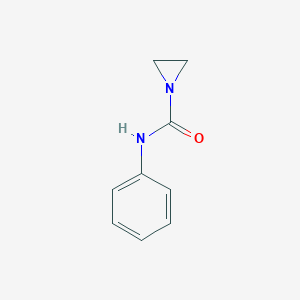
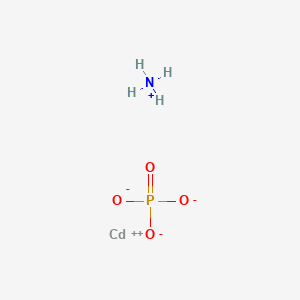
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
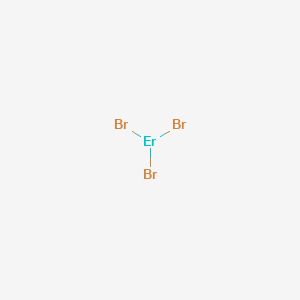
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
